1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C19H19NO3/c1-3-20-16-7-5-4-6-15(16)19(23,18(20)22)12-17(21)14-10-8-13(2)9-11-14/h4-11,23H,3,12H2,1-2H3 |
InChI Key |
OVTXHOLTYJOLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit certain enzymes involved in inflammatory processes or activate receptors that regulate cell growth and differentiation .
Comparison with Similar Compounds
1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
